

Application Notes and Protocols: Microbial Control in Winemaking Using Dimethyl Dicarbonate

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Compound of Interest

Compound Name: *Dicarbonate*

Cat. No.: *B1257347*

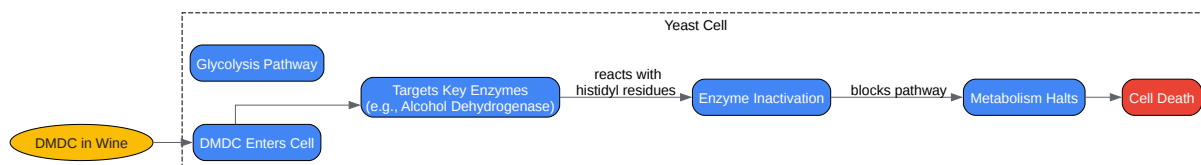
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Introduction

Dimethyl **dicarbonate** (DMDC), commercially known as Velcorin®, is a highly effective microbial control agent used as a processing aid in the beverage industry, including winemaking.[1] It provides a non-persistent method for inactivating a broad range of spoilage microorganisms, particularly yeasts, without affecting the wine's taste, aroma, or color.[2] Its primary application is at the time of bottling to ensure the microbiological stability of wines, especially those containing residual sugar, thereby preventing re-fermentation in the bottle.[3] [4] DMDC is recognized for its rapid action and subsequent hydrolysis into negligible amounts of methanol and carbon dioxide, which are naturally present in wine.[4][5] This guide provides detailed application notes and protocols for researchers and winemakers on the effective use of DMDC.

Mechanism of Action

DMDC functions by inactivating key cellular enzymes essential for microbial metabolism.[2] It penetrates the cell and reacts with the histidyl residues of proteins, particularly enzymes involved in glycolysis such as alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.[4][5] This reaction blocks the enzyme's active site, rendering it non-functional.[2] The disruption of this critical energy-producing pathway leads to cell death.[4] Unlike sulfur dioxide (SO₂), which can induce a viable but non-culturable (VBNC) state in some yeasts, DMDC leads to definitive cell death.[6][7]



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Caption: Mechanism of DMDC microbial inactivation.

Regulatory Status and Dosage

DMDC is classified as a processing aid in many jurisdictions, including the United States, the European Union, and Australia, meaning it is not required to be listed on the final product label. [1][8] Its use is, however, strictly regulated with maximum permissible dosages.

Table 1: Regulatory Limits for Dimethyl **D**icarbonate (DMDC) in Wine

Region/Authority	Maximum Permitted Dosage (mg/L or ppm)	Reference
USA (FDA/TTB)	200 (cumulative)	[1][9]
European Union	200	[8][10]
Australia & New Zealand	200	[5]
OIV (International Organisation of Vine and Wine)	200	[3]

| Codex Alimentarius | 200 |[8] |

Note: Regulations may specify use only in wines with certain levels of residual sugar (e.g., >5 g/L in some EU contexts).[6][11] Always consult current local regulations.

Efficacy Against Wine Microorganisms

The effectiveness of DMDC is highly dependent on the target microorganism, the initial microbial load, and the wine matrix.[\[2\]](#)[\[12\]](#) It is significantly more effective against yeasts than bacteria.[\[5\]](#)[\[6\]](#) For optimal efficacy, the microbial population should be reduced to below 500 cells/mL prior to DMDC addition through practices like filtration.[\[1\]](#)[\[2\]](#)

Table 2: Efficacy of DMDC Against Common Wine Yeasts

Yeast Species	Initial Inoculum (CFU/mL)	Wine Conditions	DMDC Dose (mg/L)	Result	Reference
Zygosaccharomyces bailii	500	12% ethanol, pH 3.5	25	Complete Inactivation (MIC)	[13]
Dekkera/Brettanomyces bruxellensis	500	12% ethanol, pH 3.5	100	Complete Inactivation (MIC)	[13]
Saccharomyces cerevisiae	500	12% ethanol, pH 3.5	100	Complete Inactivation (MIC)	[13]
Schizosaccharomyces pombe	500	12% ethanol, pH 3.5	100	Complete Inactivation (MIC)	[13]
Saccharomyces bayanus	500-700	Semi-sweet wine, pH 3.0-3.6	50 (+ 10 mg/L SO ₂)	Prevented Growth	[12]

| Various Yeasts | < 500 | Red Grape Juice | 100 | Sufficient to kill [\[5\]](#) |

Table 3: Efficacy of DMDC Against Wine Bacteria

Bacterial Group	Species Example	Required DMDC Dose (mg/L) for Inhibition	Comment	Reference
Lactic Acid Bacteria	Lactobacillus sp.	> 300 (ineffective), 500	Not killed by legally permitted doses.	[6][13]

| Acetic Acid Bacteria | Acetobacter aceti | > 300 (ineffective), 1000 | Highly resistant; legal doses are ineffective. [[6][13] |

Conclusion from data: DMDC at the maximum legal dose of 200 mg/L is a reliable tool for controlling yeast contaminations below 500 CFU/mL but cannot be relied upon for controlling lactic acid or acetic acid bacteria.[5][13]

Factors Influencing DMDC Efficacy

Several factors synergistically impact the performance of DMDC. Proper management of these variables is crucial for successful application.

Table 4: Key Factors Affecting DMDC Performance

Factor	Effect on Efficacy	Explanation	Reference
Microbial Load	Decreases with higher load	DMDC is most effective when initial cell counts are low (<500 CFU/mL). High populations may not be fully controlled.	[2] [14]
Temperature	Increases with higher temperature	Higher temperatures increase the rate of DMDC hydrolysis, making its action faster. At 10°C, hydrolysis takes ~4 hours; at 20°C, it takes ~2 hours.	[2] [12]
pH	Increases with lower pH	DMDC is more effective at lower wine pH levels.	[1]
Ethanol Content	Increases with higher ethanol	Ethanol acts synergistically with DMDC, enhancing its antimicrobial effect.	[6] [14]
Sulfur Dioxide (SO ₂)	Synergistic Effect	The presence of SO ₂ enhances the lethal effect of DMDC, particularly against more resistant strains or higher cell counts.	[1] [14]

| Homogenization | Critical for Efficacy | Rapid and thorough mixing is essential to distribute DMDC throughout the wine before it hydrolyzes. [\[5\]](#)[\[14\]](#) |

Protocols

Protocol 1: Winery Application of DMDC at Bottling

This protocol outlines the standard procedure for applying DMDC during a bottling run.

Objective: To achieve microbiological stability in the final bottled wine.

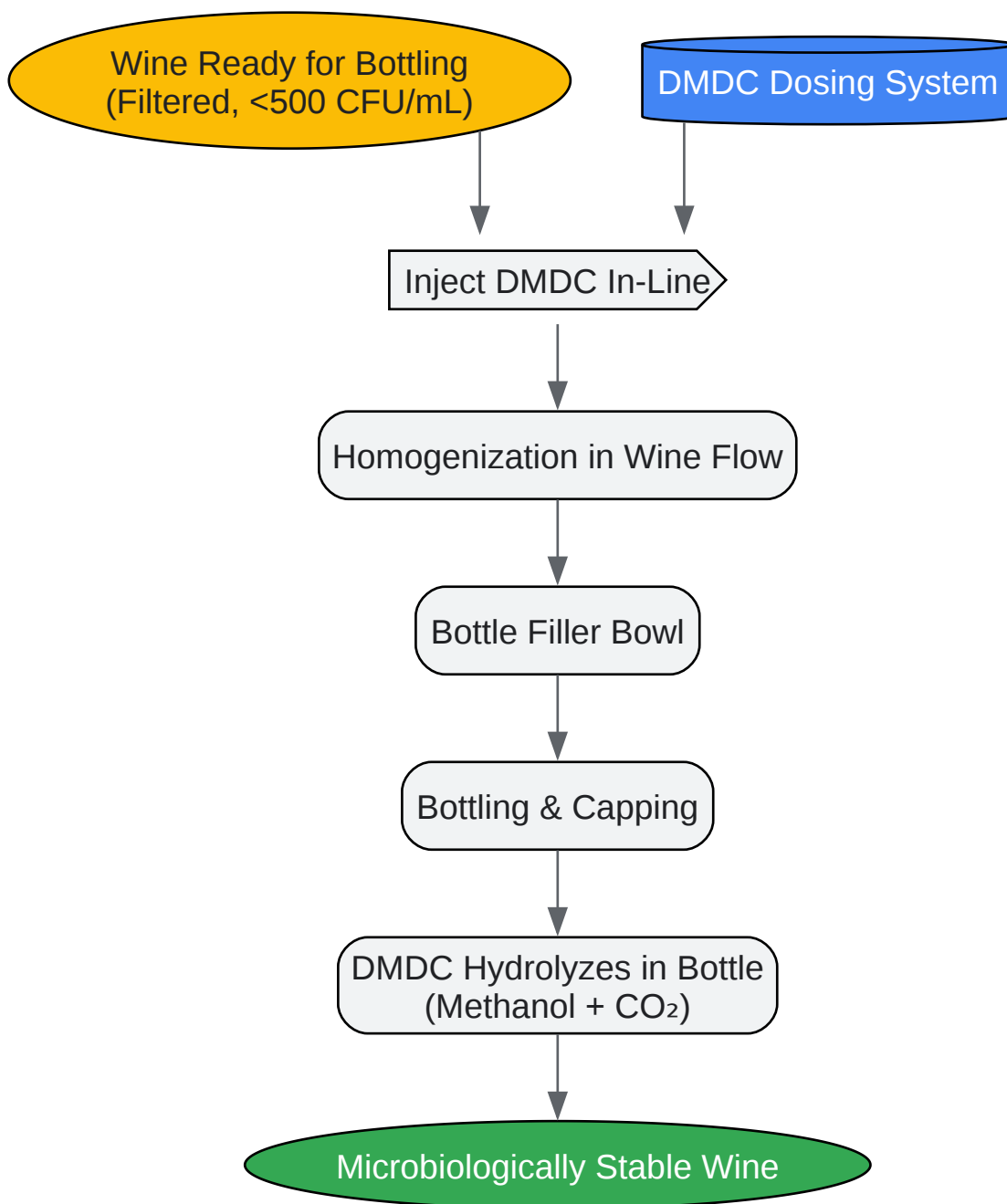
Materials & Equipment:

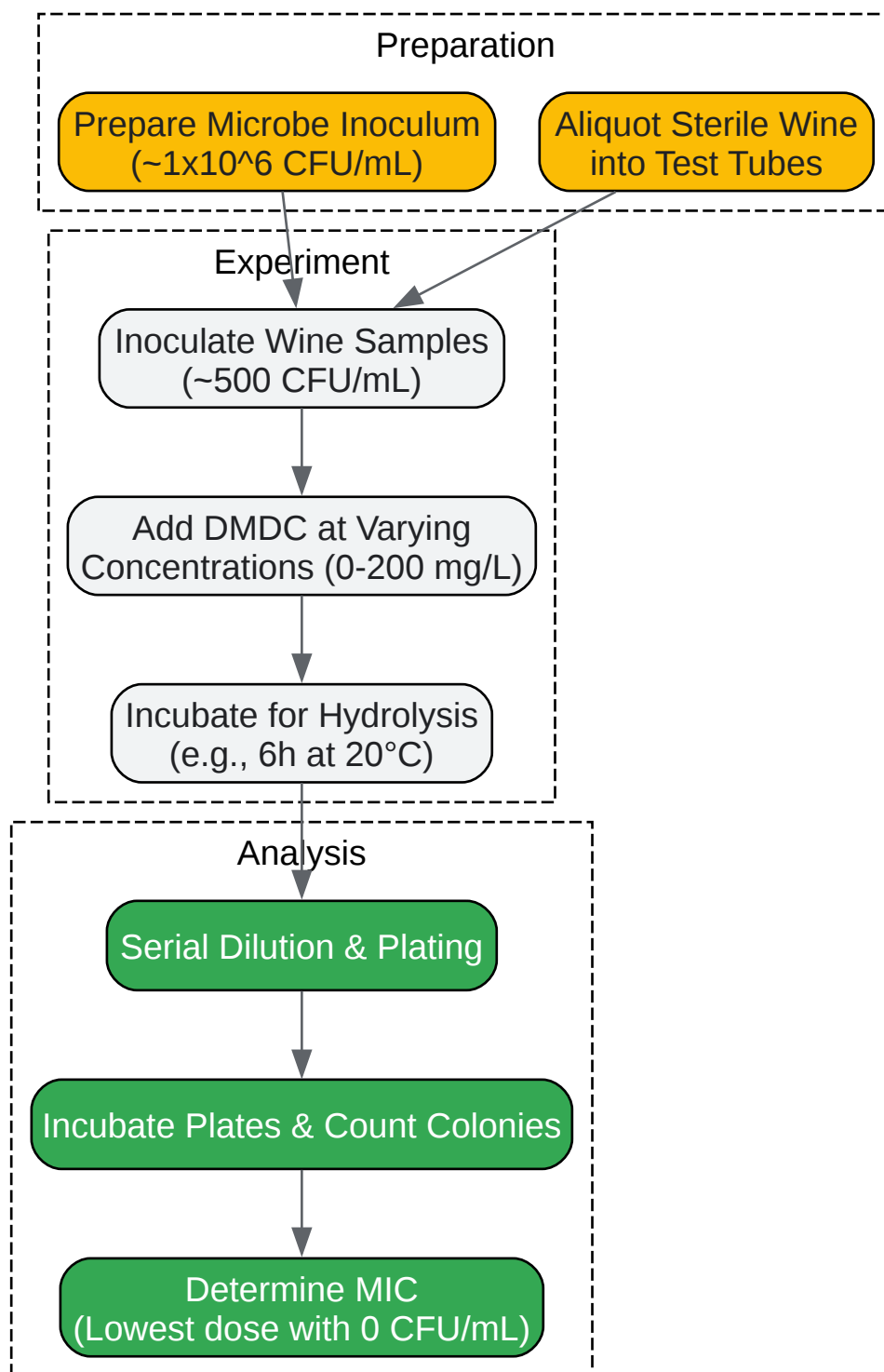
- Wine ready for bottling (pre-filtered to < 500 CFU/mL)
- Dimethyl **D**icarbonate (DMDC)
- Calibrated, enclosed DMDC dosing system (required for safety and precision)
- Bottling line with an in-line injection point just prior to the filler bowl
- Personal Protective Equipment (PPE): gloves, safety glasses, protective clothing

Procedure:

- Pre-Bottling Checks: Confirm the wine's microbial load is below 500 CFU/mL. Verify wine temperature, pH, and SO₂ levels to ensure they are within the desired range for DMDC efficacy.
- System Setup: Install and calibrate the DMDC dosing pump according to the manufacturer's instructions. The system must ensure precise injection and be designed to handle the corrosive and toxic nature of undiluted DMDC.^[5]
- Injection Point: The ideal injection point is in-line, just before the bottle filler bowl.^{[4][5]} This placement ensures rapid and thorough mixing with the wine, maximizing contact with microorganisms before significant hydrolysis occurs.
- Dosage Calculation: Determine the required DMDC dose based on the wine's risk factors (e.g., residual sugar, pH) and regulatory limits (not to exceed 200 mg/L). Typical dosages range from 125 to 200 mg/L.^{[4][5]}

- Execution: Start the wine flow and the bottling line. Activate the DMDC dosing system to inject DMDC at the calculated rate. The turbulence created by the wine flow and filling process aids in homogenization.
- Hydrolysis: Allow for complete hydrolysis of DMDC. The time required depends on the wine temperature (e.g., approximately 4 hours at 10°C).[2] The wine should not be released to the market until DMDC is no longer detectable.[3]
- Safety: DMDC is acutely toxic, corrosive, and an irritant in its concentrated form.[5] It must only be handled using a dedicated, closed dosing system by trained personnel wearing appropriate PPE.





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